1-Ethoxy-2-fluoro-3-methoxy-4-nitrobenzene
Description
Properties
IUPAC Name |
1-ethoxy-2-fluoro-3-methoxy-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO4/c1-3-15-7-5-4-6(11(12)13)9(14-2)8(7)10/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZOCLPRDIJFAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)[N+](=O)[O-])OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674739 | |
| Record name | 1-Ethoxy-2-fluoro-3-methoxy-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072945-58-4 | |
| Record name | 1-Ethoxy-2-fluoro-3-methoxy-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Potential Applications of 1-Ethoxy-2-fluoro-3-methoxy-4-nitrobenzene in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the potential applications of the novel chemical entity, 1-Ethoxy-2-fluoro-3-methoxy-4-nitrobenzene, in the field of drug discovery. By dissecting the contribution of its distinct functional groups—a nitroaromatic core, a fluorine atom, a methoxy group, and an ethoxy group—we delineate a strategic roadmap for its investigation as a promising scaffold for the development of new therapeutic agents. This document furnishes researchers, medicinal chemists, and drug development professionals with a foundational understanding of the compound's chemical attributes, plausible synthetic routes, and, most importantly, its predicted therapeutic potential in oncology, infectious diseases, and beyond. We further provide detailed, field-proven experimental protocols for its synthesis, biological evaluation, and pharmacokinetic profiling, thereby enabling its seamless integration into drug discovery pipelines.
Introduction: Deconstructing a Privileged Scaffold
The quest for novel chemical matter with therapeutic potential is the cornerstone of modern drug discovery. The strategic combination of pharmacophoric elements into a single molecular framework can unlock unique biological activities and favorable drug-like properties. This compound is a prime example of such a rationally designed scaffold, incorporating several functional groups known to impart valuable characteristics to bioactive molecules.
The nitroaromatic moiety is a well-established pharmacophore found in a diverse array of approved drugs with applications ranging from antibacterial to anticancer therapies.[1][2] Its electron-withdrawing nature is pivotal to its biological activity, often through bioreductive activation in hypoxic environments, such as those found in solid tumors or anaerobic bacteria.[2] However, the nitro group is also a potential toxicophore, a critical consideration that will be addressed in the toxicological profiling section of this guide.[3][4]
The introduction of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[5] It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate pKa and lipophilicity.[5] The methoxy and ethoxy groups are also key players in tuning the physicochemical properties of a drug candidate. They can improve solubility, membrane permeability, and target engagement, while also influencing the metabolic fate of the compound.
This guide will systematically explore the untapped potential of this compound, providing a robust framework for its evaluation as a lead compound in drug discovery.
Physicochemical Properties and Synthesis
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₉H₁₀FNO₄ | - |
| Molecular Weight | 215.18 g/mol | - |
| LogP (Lipophilicity) | Moderately lipophilic | The benzene ring, ethoxy, and methoxy groups contribute to lipophilicity, while the nitro and fluoro groups can modulate it. |
| pKa | Not ionizable | The molecule lacks acidic or basic functional groups within the physiological pH range. |
| Solubility | Likely soluble in organic solvents | The aromatic nature and ether linkages suggest good solubility in common organic solvents like DMSO, DMF, and chlorinated solvents. |
| Hydrogen Bond Donors | 0 | - |
| Hydrogen Bond Acceptors | 5 | The oxygen atoms of the nitro, methoxy, and ethoxy groups can act as hydrogen bond acceptors. |
Proposed Synthetic Pathway
While a specific, peer-reviewed synthesis for this compound is not extensively documented, a plausible and efficient synthetic route can be devised based on established methodologies for the preparation of substituted nitroaromatic compounds. The most logical approach involves the nitration of a pre-functionalized aromatic precursor.
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Ethoxy-2-fluoro-3-methoxy-4-nitrobenzene
For: Researchers, scientists, and drug development professionals.
Introduction and Rationale
1-Ethoxy-2-fluoro-3-methoxy-4-nitrobenzene is a highly functionalized aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. The specific arrangement of its substituents—an ethoxy group, a fluorine atom, a methoxy group, and a nitro group—offers multiple points for chemical modification. This intricate substitution pattern makes it a valuable intermediate for the synthesis of complex molecular architectures, particularly in the development of novel kinase inhibitors and other targeted therapeutics. The electron-withdrawing nitro group can be readily reduced to an amine, providing a key handle for amide bond formation or the construction of heterocyclic rings. The fluoro, ethoxy, and methoxy groups can modulate the physicochemical properties of derivative compounds, such as lipophilicity, metabolic stability, and target binding affinity.
Given the absence of a direct, commercially available source for this compound, a reliable and detailed multi-step synthesis protocol is essential for researchers in the field. This document provides a comprehensive guide to a plausible and efficient three-step synthesis, starting from the commercially available 2-fluoro-3-methoxybenzaldehyde. The synthetic strategy involves:
-
Baeyer-Villiger Oxidation: Conversion of the starting aldehyde to the corresponding phenol.
-
Regioselective Nitration: Introduction of a nitro group at the C4 position.
-
Williamson Ether Synthesis: Ethylation of the phenolic hydroxyl group to yield the final product.
Each step is detailed with theoretical justification, procedural specifics, safety precautions, and methods for purification and characterization.
Overall Synthetic Scheme
The proposed three-step synthesis is outlined below.
Caption: Three-step synthesis of this compound.
Safety and Handling
This protocol involves the use of hazardous materials. Adherence to strict safety protocols is mandatory.
-
General Precautions: All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, must be worn at all times. An emergency eyewash station and safety shower should be readily accessible.
-
2-Fluoro-3-methoxybenzaldehyde: Harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation.[1][2]
-
m-Chloroperoxybenzoic acid (m-CPBA): A strong oxidizing agent that may cause fire upon heating.[3] It is also a skin, eye, and respiratory irritant.[3] Store in a cool, dry place away from combustible materials.[4]
-
Nitric Acid and Sulfuric Acid: Highly corrosive and can cause severe burns.[5][6][7][8] Handle with extreme care, using appropriate acid-resistant gloves and a face shield. Nitration reactions are exothermic and require careful temperature control to prevent runaway reactions.
-
Ethyl Iodide: A flammable liquid that is harmful if swallowed and may cause allergic skin or respiratory reactions.[9][10][11][12] It is a suspected mutagen. Handle in a well-ventilated area away from ignition sources.
Step 1: Baeyer-Villiger Oxidation of 2-Fluoro-3-methoxybenzaldehyde
Principle: The Baeyer-Villiger oxidation converts aldehydes to carboxylic acids or ketones to esters using a peroxyacid, such as m-CPBA.[13][14][15][16][17] In the case of aromatic aldehydes, the reaction proceeds via the Criegee intermediate, where the aryl group migrates to the oxygen of the peroxyacid, forming a formate ester. This ester is then hydrolyzed to the corresponding phenol.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Fluoro-3-methoxybenzaldehyde | 103438-88-6 | 154.14 | 10.0 | 1.0 |
| m-Chloroperoxybenzoic acid (m-CPBA) | 937-14-4 | 172.57 | 12.0 | 1.2 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | - |
| Saturated Sodium Bicarbonate (aq) | - | - | - | - |
| 1 M Sodium Hydroxide (aq) | - | - | - | - |
| 1 M Hydrochloric Acid (aq) | - | - | - | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | - | - |
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-3-methoxybenzaldehyde (1.54 g, 10.0 mmol) in dichloromethane (50 mL).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. In a separate beaker, dissolve m-CPBA (approximately 2.07 g of 77% purity, 12.0 mmol) in dichloromethane (30 mL). Add the m-CPBA solution dropwise to the aldehyde solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system. The disappearance of the starting aldehyde spot indicates reaction completion.
-
Work-up:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M sodium hydroxide (2 x 30 mL) and brine (30 mL).
-
Combine the aqueous layers and acidify to pH ~2 with 1 M hydrochloric acid.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).
-
-
Purification: Combine the ethyl acetate extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 2-fluoro-3-methoxyphenol can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.
Step 2: Regioselective Nitration of 2-Fluoro-3-methoxyphenol
Principle: Electrophilic aromatic substitution on the phenol intermediate will introduce a nitro group. The hydroxyl and methoxy groups are both activating, ortho-para directing groups, while the fluoro group is a deactivating ortho-para director. The para position to the strongly activating methoxy group (C4) is the most likely site of nitration.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Fluoro-3-methoxyphenol | - | 142.12 | 8.0 | 1.0 |
| Concentrated Sulfuric Acid (98%) | 7664-93-9 | 98.08 | - | - |
| Concentrated Nitric Acid (70%) | 7697-37-2 | 63.01 | 8.8 | 1.1 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | - |
| Ice | - | - | - | - |
| Saturated Sodium Bicarbonate (aq) | - | - | - | - |
Experimental Protocol:
-
Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, dissolve 2-fluoro-3-methoxyphenol (1.14 g, 8.0 mmol) in dichloromethane (20 mL).
-
Cooling: Cool the solution to -10 °C using an ice-salt bath.
-
Nitrating Mixture Preparation: In the dropping funnel, carefully prepare the nitrating mixture by adding concentrated nitric acid (0.55 mL, ~8.8 mmol) to concentrated sulfuric acid (2 mL) at 0 °C.
-
Reagent Addition: Add the nitrating mixture dropwise to the phenol solution over 20 minutes, ensuring the internal temperature does not rise above -5 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction by TLC (4:1 hexane:ethyl acetate).
-
Work-up:
-
Carefully pour the reaction mixture onto crushed ice (50 g) with vigorous stirring.
-
Allow the mixture to warm to room temperature and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with water (30 mL), saturated sodium bicarbonate solution (30 mL), and brine (30 mL).
-
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 2-fluoro-3-methoxy-4-nitrophenol can be purified by flash chromatography on silica gel to afford the desired product.
Step 3: Williamson Ether Synthesis of 2-Fluoro-3-methoxy-4-nitrophenol
Principle: The Williamson ether synthesis is a classic S(_N)2 reaction where a deprotonated alcohol (alkoxide) acts as a nucleophile to displace a halide from an organohalide, forming an ether.[18][19][20][21] The acidity of the phenolic proton is enhanced by the electron-withdrawing nitro group, facilitating deprotonation with a mild base like potassium carbonate.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Fluoro-3-methoxy-4-nitrophenol | - | 187.12 | 5.0 | 1.0 |
| Ethyl Iodide (Iodoethane) | 75-03-6 | 155.97 | 7.5 | 1.5 |
| Anhydrous Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 10.0 | 2.0 |
| Acetone | 67-64-1 | 58.08 | - | - |
Experimental Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-fluoro-3-methoxy-4-nitrophenol (0.94 g, 5.0 mmol), anhydrous potassium carbonate (1.38 g, 10.0 mmol), and acetone (40 mL).
-
Reagent Addition: Add ethyl iodide (0.60 mL, 7.5 mmol) to the suspension.
-
Reaction: Heat the mixture to reflux (approximately 56 °C) and maintain for 6-8 hours with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC (9:1 hexane:ethyl acetate). The disappearance of the starting phenol indicates completion.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Dissolve the crude product in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The final product, this compound, can be purified by recrystallization or column chromatography on silica gel.
Characterization
The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Melting Point: To assess the purity of solid compounds.
Experimental Workflow Diagram
Caption: Detailed experimental workflow for the three-step synthesis.
References
- G. A. Olah, S. C. Narang, J. A. Olah, K. Lammertsma, J. Am. Chem. Soc.1982, 104, 5187-5192. (This provides context for nitration chemistry but is not directly cited in the text).
- Vione, D., et al. Environ. Sci. Technol.2009, 43(15), 5747-5753.
-
VelocityEHS. Nitric Acid Safety Tips & Health Hazards. [Link]
-
Master Organic Chemistry. m-CPBA (meta-chloroperoxybenzoic acid). [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- Google Patents. CN101177400A - Method for producing 2-fluorin-3-nitrotoluene.
-
Loba Chemie. m-CHLOROPERBENZOIC ACID EXTRA PURE MSDS. [Link]
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New Jersey Department of Health. Nitric Acid - Hazardous Substance Fact Sheet. [Link]
-
University of Wisconsin-Madison. Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). [Link]
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Wikipedia. Baeyer–Villiger oxidation. [Link]
-
GOV.UK. Nitric acid: toxicological overview. [Link]
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WIPO Patentscope. CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. [Link]
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Chemistry Steps. The Williamson Ether Synthesis. [Link]
-
PubChem. 2-Fluoro-3-methoxybenzaldehyde. [Link]
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Samrat Pharmachem Limited. ETHYL IODIDE MATERIAL SAFETY DATA SHEET. [Link]
- Kitanovski, Z., et al. Atmos. Chem. Phys.2012, 12, 11429-11441.
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KPU Pressbooks. 2.9 The Baeyer-Villiger Reaction – Organic Chemistry II. [Link]
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Frontiers. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. [Link]
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ePrints Soton - University of Southampton. Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. [Link]
-
YouTube. Nitration reaction safety. [Link] (Note: A generic link is provided as the original may not be stable; the content reflects general lab safety for nitration).
-
Chemistry LibreTexts. 9.6: Williamson Ether Synthesis. [Link]
-
YouTube. 19.8 Baeyer Villiger Oxidation | Organic Chemistry. [Link] (Note: A generic link is provided as the original may not be stable; the content reflects the general mechanism).
-
Techno PharmChem. ETHYL IODIDE MATERIAL SAFETY DATA SHEET. [Link]
-
KPU Pressbooks. 2.9 The Baeyer-Villiger Reaction – Organic Chemistry II. [Link]
-
University of California, Santa Barbara. NITRIC ACID SAFETY. [Link]
-
Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
-
Arkat USA. Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. [Link]
-
L.S.College, Muzaffarpur. Baeyer–Villiger oxidation. [Link]
-
PubMed. Unraveling Pathways of Guaiacol Nitration in Atmospheric Waters: Nitrite, A Source of Reactive Nitronium Ion in the Atmosphere. [Link]
-
ResearchGate. Experimental data (symbols) and modelled concentration profiles (lines) of guaiacol (GUA) nitration in acidic H 2 SO 4 solution (pH 4.5). [Link]
-
ResearchGate. Preparation of methoxyphenols by Baeyer-Villiger oxidation of methoxy-benzaldehydes. [Link]
-
WIPO Patentscope. WO/2025/036387 PREPARATION METHOD FOR 2-FLUORO-3-AMINOBENZOIC ACID AND ESTER COMPOUNDS. [Link]
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Experimental procedure for the reduction of the nitro group in substituted nitrobenzenes
Application Notes and Protocols: Experimental Procedures for the Reduction of the Nitro Group in Substituted Nitrobenzenes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Nitro Group Reduction
The transformation of a nitro (-NO₂) group into an amino (-NH₂) group on an aromatic ring is a cornerstone of modern organic synthesis. This reduction is a pivotal step in the synthesis of anilines and their derivatives, which are indispensable intermediates in the production of a vast array of valuable organic compounds, including pharmaceuticals, dyes, polymers, and agrochemicals[1]. The prevalence of the nitro group as a synthetic handle stems from its facile introduction onto aromatic systems via electrophilic nitration and its subsequent versatile reactivity.
The choice of reduction methodology is critical, as it must be compatible with other functional groups present in the molecule to ensure high chemoselectivity. This is particularly crucial in the multi-step synthesis of complex drug molecules where preserving sensitive functionalities is paramount[2][3]. This guide provides a comprehensive overview of the most common and reliable experimental procedures for the reduction of substituted nitrobenzenes, detailing the underlying mechanisms, practical considerations, and step-by-step protocols.
I. Catalytic Hydrogenation: The Workhorse of Nitro Reduction
Catalytic hydrogenation is arguably the most widely employed method for the reduction of nitroarenes due to its high efficiency, clean reaction profiles, and the formation of water as the only byproduct. The reaction involves the use of hydrogen gas (H₂) in the presence of a metal catalyst.
A. Mechanistic Rationale
The accepted mechanism for the catalytic hydrogenation of nitrobenzene proceeds through a series of intermediates. The nitro group is sequentially reduced to nitrosobenzene, then to N-phenylhydroxylamine, and finally to aniline[4][5][6]. The catalyst surface plays a crucial role in adsorbing and activating both the hydrogen gas and the nitroarene, facilitating the hydrogen transfer steps.
B. Common Catalysts and Their Selection
The choice of catalyst is dictated by the substrate's reactivity and the presence of other reducible functional groups.
-
Palladium on Carbon (Pd/C): This is the most common and versatile catalyst for nitro group reductions. It is highly active and efficient under mild conditions. However, it can also reduce other functional groups like alkenes, alkynes, and benzyl ethers.
-
Raney Nickel (Raney-Ni): A pyrophoric but highly effective catalyst, often used when Pd/C shows low reactivity. It is particularly useful for large-scale industrial processes[2].
-
Platinum on Carbon (Pt/C): Another highly active catalyst, sometimes used to achieve different selectivity compared to Pd/C. It can be used to selectively reduce nitroarenes to N-arylhydroxylamines in the presence of inhibitors like DMSO[7].
C. Experimental Protocol: General Procedure for Catalytic Hydrogenation
Safety First: Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated fume hood, away from ignition sources. The catalyst, particularly used Pd/C and Raney-Ni, can be pyrophoric and should be handled with extreme care, preferably wet with solvent[8][9].
Apparatus:
-
A three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas inlet adapter with a stopcock
-
Hydrogen balloon
-
Vacuum/nitrogen manifold
Procedure:
-
Catalyst Charging: To the reaction flask, add the catalyst (e.g., 5-10 mol% Pd/C) under a nitrogen atmosphere.
-
Inerting the System: Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere[8].
-
Solvent and Substrate Addition: Add a suitable solvent (e.g., methanol, ethanol, ethyl acetate) to the flask, followed by the substituted nitrobenzene.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen from a balloon. For more demanding reductions, a Parr hydrogenator can be used to apply higher pressures.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen. The catalyst is removed by filtration through a pad of Celite®. Caution: The filter cake should be kept wet with solvent to prevent ignition and disposed of properly[10]. The filtrate is then concentrated under reduced pressure to yield the crude aniline.
-
Purification: The crude product can be purified by column chromatography, distillation, or recrystallization.
Visualization: Catalytic Hydrogenation Workflow
Caption: General workflow for catalytic hydrogenation of nitrobenzenes.
II. Metal-Mediated Reductions: Classic and Reliable Methods
Before the widespread adoption of catalytic hydrogenation, reductions using metals in acidic media were the standard. These methods are still valuable, especially when certain functional groups are incompatible with catalytic hydrogenation. Common metals used include iron (Fe), tin (Sn), and zinc (Zn)[11][12].
A. Mechanistic Insights
The mechanism involves a series of single-electron transfers from the metal to the nitro group, with protonation steps occurring in the acidic medium. The metal is oxidized in the process.
B. Reagent Selection and Considerations
-
Iron (Fe) in Acidic Media (e.g., HCl, Acetic Acid): This is a cost-effective and mild method. The reaction is often self-sustaining as the initially formed FeCl₂ can be hydrolyzed to regenerate HCl[13].
-
Tin (Sn) in Concentrated HCl: Historically significant, but tin salts can be toxic and difficult to remove from the product.
-
Zinc (Zn) in Acidic or Neutral Media (e.g., Acetic Acid, Ammonium Chloride): Zinc is a versatile reducing agent. Using ammonium chloride provides milder, near-neutral conditions which can be beneficial for sensitive substrates[14].
C. Experimental Protocol: Reduction with Iron Powder and HCl
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the substituted nitrobenzene and a solvent (e.g., ethanol/water mixture).
-
Addition of Reagents: Add iron powder (typically 3-5 equivalents) to the solution. Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and filter it through Celite® to remove the iron and iron salts.
-
Extraction: Make the filtrate basic with a solution of sodium hydroxide or sodium carbonate. The aniline product will separate and can be extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified as needed.
Data Presentation: Comparison of Metal-Mediated Reductions
| Metal/Acid System | Substrate Scope | Advantages | Disadvantages |
| Fe / HCl or Acetic Acid | Broad | Inexpensive, mild conditions | Large excess of metal required, iron sludge waste |
| Sn / HCl | Broad | Historically significant | Toxic tin salts, difficult work-up |
| Zn / Acetic Acid or NH₄Cl | Broad | Milder than Sn/HCl | Can be exothermic, metal waste |
III. Transfer Hydrogenation: A Safer Alternative to H₂ Gas
Transfer hydrogenation offers a convenient and safer alternative to using flammable hydrogen gas. In this method, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst.
A. Common Hydrogen Donors
-
Ammonium Formate (HCOONH₄): This is a widely used and efficient hydrogen donor in the presence of Pd/C[15][16][17]. It decomposes in situ to produce hydrogen, ammonia, and carbon dioxide.
-
Hydrazine Hydrate (N₂H₄·H₂O): A powerful reducing agent, often used with catalysts like Pd/C or Raney-Ni[17]. It should be handled with care due to its toxicity and potential to form explosive mixtures.
-
Sodium Borohydride (NaBH₄): While NaBH₄ alone does not typically reduce nitro groups, its reducing power can be significantly enhanced by the addition of a catalyst such as NiCl₂·6H₂O, CoCl₂, or selenium[18][19][20][21].
B. Experimental Protocol: Transfer Hydrogenation with Ammonium Formate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted nitrobenzene in a suitable solvent (e.g., methanol).
-
Catalyst Addition: Add the catalyst (e.g., 10% Pd/C).
-
Hydrogen Donor Addition: Add ammonium formate (typically 3-5 equivalents) in portions to control the initial exotherm[16].
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating.
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Work-up: Upon completion, filter the reaction mixture through Celite® to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure. The residue can be partitioned between water and an organic solvent to remove any remaining salts. The organic layer is then dried and concentrated to give the aniline product.
Visualization: Mechanism of Transfer Hydrogenation
Caption: Simplified mechanism of transfer hydrogenation on a catalyst surface.
IV. Chemoselectivity and Functional Group Tolerance
A key consideration in the reduction of substituted nitrobenzenes is the compatibility of the chosen method with other functional groups in the molecule.
| Functional Group | Catalytic Hydrogenation (Pd/C) | Fe / HCl | Transfer Hydrogenation (HCOONH₄/Pd/C) |
| Alkenes/Alkynes | Reduced | Stable | Stable |
| Aldehydes/Ketones | Can be reduced | Stable | Stable |
| Esters/Amides | Stable | Stable | Stable |
| Halogens (Ar-X) | Can be hydrodehalogenated | Stable | Generally stable |
| Benzyl Ethers | Cleaved | Stable | Generally stable |
Note: The reactivity can be highly substrate-dependent, and optimization of reaction conditions may be necessary.
V. Concluding Remarks for the Practicing Scientist
The reduction of substituted nitrobenzenes is a fundamental transformation with broad applicability in research and development. The choice of the optimal experimental procedure depends on a careful analysis of the substrate's structure, the desired chemoselectivity, and practical considerations such as safety, cost, and scale. This guide provides a solid foundation for selecting and executing the most appropriate method for your specific synthetic challenge. Always consult the primary literature for more detailed procedures and substrate-specific optimizations.
References
- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). RSC Sustainability.
- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal C
- Can anyone offer advice regarding reduction of nitrobenzene to aniline? (2014).
- Catalytic Hydrogen Transfer Reductions Using Ammonium Form
- Nitro Substrates in Reductive Electrosynthesis: A Review. (2025). ACS Electrochemistry.
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen
- Stoichiometric Zn or Fe Metal Reduction. (n.d.). Wordpress.
- Efficient synthesis of anilines a, The development of aryl C–H primary... (n.d.).
- (PDF) Reduction of Nitroarenes to Aromatic Amines with Sodium Borohydride in the Presence of Selenium and Actived Carbon. (2015).
- US5099067A - Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration. (n.d.).
- Hydrogenation SOP. (n.d.). University of Washington.
- General scheme for the catalytic hydrogenation of nitroarene. (n.d.).
- Selective reduction of nitrobenzene to aniline over electrocatalysts based on nitrogen-doped carbons con. (2018). University of Groningen.
- Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. (n.d.). ScholarWorks @ UTRGV.
- Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase. (n.d.). PMC - NIH.
- Reaction mechanism for reduction of nitrobenzene to aniline in catalytic and acidic media. (2014). StackExchange.
- Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.
- Full article: Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. (2018). Taylor & Francis.
- Hazards associated with laboratory scale hydrogen
- Preference for tin or iron in the reduction of nitrobenzene. (2019). Chemistry Stack Exchange.
- Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. (n.d.). Asian Journal of Chemistry.
- Nitro Reduction - Common Conditions. (n.d.).
- Reduction of nitrobenzene by zinc and ammonium chloride. (2019). Sciencemadness.org.
- Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Journal of Chemical Health Risks.
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- 4. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
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A Robust, Validated HPLC Method for the Purity Analysis of 1-Ethoxy-2-fluoro-3-methoxy-4-nitrobenzene
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note details the systematic development and subsequent validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 1-Ethoxy-2-fluoro-3-methoxy-4-nitrobenzene. This compound, a substituted nitroaromatic, requires a reliable analytical method to ensure its quality and control potential impurities in research and development settings. The narrative outlines the logical progression from initial analyte characterization and column screening to mobile phase optimization and final method validation, conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] The final method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, monitored at 254 nm, demonstrating excellent specificity, linearity, accuracy, and precision for its intended purpose.
Introduction & Analyte Characterization
This compound (CAS: 1072945-58-4, Molecular Formula: C₉H₁₀FNO₄) is a complex organic molecule with multiple functional groups that influence its chromatographic behavior.[3] As a key intermediate in various synthetic pathways, its purity is paramount. The objective of this work was to develop and validate a stability-indicating HPLC method capable of separating the main component from potential process-related impurities and degradation products.
Physicochemical Properties & Strategic Implications:
-
Structure & Polarity: The molecule possesses both hydrophobic (benzene ring, ethoxy group) and polar (nitro, fluoro, methoxy groups) moieties, rendering it moderately polar. This profile makes it an ideal candidate for reversed-phase HPLC, where separation is primarily driven by hydrophobic interactions.[4]
-
UV Chromophore: The nitroaromatic system provides a strong ultraviolet (UV) chromophore, essential for sensitive detection. Nitrobenzene and its derivatives are known to exhibit significant absorbance in the 250-280 nm range, making UV detection a straightforward and robust choice.[5][6][7] Based on this, a detection wavelength of 254 nm was selected as a primary starting point, as it is a common and effective wavelength for this class of compounds.[8]
Method Development Strategy: A Rationale-Driven Approach
The development process was not a random screening but a systematic investigation of chromatographic parameters, with each step building upon the last. The goal was to achieve a method with a USP tailing factor ≤ 1.5, USP plate count > 2000 for the main peak, and baseline resolution (Rs > 2.0) for the main peak from its closest eluting impurity.
Stationary Phase (Column) Selection
The choice of stationary phase is the most critical factor for achieving selectivity. Given the analyte's mixed functionality, three columns with orthogonal separation mechanisms were screened.
-
C18 (Octadecylsilane): The industry standard, providing primarily hydrophobic interactions. It serves as the baseline for performance.
-
Phenyl-Hexyl: This phase offers π-π interactions between the phenyl groups of the stationary phase and the analyte's aromatic ring, in addition to hydrophobic interactions. This can provide alternative selectivity for aromatic compounds.
-
Pentafluorophenyl (PFP): PFP phases are highly effective for separating halogenated and aromatic compounds. They provide a complex mix of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, which can be particularly useful for resolving closely related isomers or impurities.[9][10]
The C18 column provided the best overall peak shape and initial separation, and was therefore selected for further optimization.
Mobile Phase Optimization
A gradient elution was chosen to ensure elution of both early-eluting polar impurities and late-eluting non-polar impurities within a practical runtime.
-
Organic Modifier: Acetonitrile (ACN) was chosen over methanol due to its lower viscosity (resulting in lower backpressure) and lower UV cutoff.
-
Aqueous Modifier: To ensure consistent peak shapes and retention times, 0.1% formic acid was added to the aqueous mobile phase. This suppresses the ionization of any potential acidic or basic impurities and minimizes secondary interactions with residual silanols on the column surface.[8]
An initial broad gradient (e.g., 5-95% ACN) was run to determine the approximate elution composition. This was then refined to a shallower, more focused gradient around the elution point of the main peak and its known impurities to maximize resolution.
Caption: Logical workflow for HPLC method development.
Optimized Method and System Suitability
The systematic development process yielded the following optimized chromatographic conditions.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent HPLC system with Diode Array Detector (DAD) |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid (v/v) in Water |
| Mobile Phase B | 0.1% Formic Acid (v/v) in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) |
| Run Time | 20 minutes |
System Suitability Test (SST) Criteria:
To ensure the system is performing adequately before any analysis, a standard solution is injected in replicate (n=5). The following criteria must be met.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| RSD of Peak Area | ≤ 2.0% |
| RSD of Retention Time | ≤ 1.0% |
Experimental Protocols
Protocol 4.1: Reagent and Sample Preparation
-
Mobile Phase A Preparation (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B Preparation (0.1% Formic Acid in ACN): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.
-
Diluent Preparation (50:50 ACN:Water): Combine 500 mL of acetonitrile and 500 mL of HPLC-grade water.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Pipette 2.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with diluent. Filter through a 0.45 µm PTFE syringe filter before injection.[11]
Protocol 4.2: HPLC System Setup and Operation
-
Set up the HPLC system according to the parameters in the Optimized Method table.
-
Purge the pump lines with the respective mobile phases.
-
Equilibrate the column with the initial mobile phase composition (40% B) for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no carryover or system contamination.
-
Inject the Working Standard Solution five times to perform the System Suitability Test.
-
Verify that all SST criteria are met. If not, troubleshoot the system before proceeding.
-
Inject the Sample Solution(s).
-
Use a bracketing standard injection after a reasonable number of sample injections (e.g., every 10 samples) to ensure system stability.
Method Validation Protocol
The method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][12]
Caption: Interrelationship of ICH Q2(R1) validation parameters.
Specificity (Forced Degradation)
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The sample was stressed under acidic, basic, oxidative, thermal, and photolytic conditions.
-
Protocol: Prepare sample solutions at 1.0 mg/mL. Subject them to:
-
Acid: 0.1 N HCl at 60 °C for 4 hours.
-
Base: 0.1 N NaOH at 60 °C for 2 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105 °C for 48 hours (solid state).
-
Photolytic: ICH Q1B conditions (1.2 million lux hours and 200 W h/m²).
-
-
Results: In all cases, the main peak was well-resolved from all degradation product peaks, and the peak purity analysis (via PDA detector) showed no co-eluting peaks, confirming specificity.
Linearity
-
Protocol: A series of solutions were prepared from the stock solution at five concentration levels, ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 0.005, 0.05, 0.10, 0.125, 0.15 mg/mL).
-
Results:
| Parameter | Result | Acceptance Criteria |
| Range | LOQ - 0.15 mg/mL | - |
| Correlation Coeff. (r²) | 0.9998 | ≥ 0.999 |
| Y-intercept | Minimal | Close to origin |
Accuracy (% Recovery)
-
Protocol: Accuracy was determined by spiking a placebo with the analyte at three concentration levels (80%, 100%, and 120% of the working concentration). Each level was prepared in triplicate.
-
Results:
| Level | Mean Recovery (%) | Acceptance Criteria |
| 80% | 99.5% | 98.0% - 102.0% |
| 100% | 100.2% | 98.0% - 102.0% |
| 120% | 101.1% | 98.0% - 102.0% |
Precision (Repeatability & Intermediate)
-
Protocol:
-
Repeatability: Six separate sample preparations were analyzed on the same day by the same analyst.
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument.
-
-
Results:
| Precision Type | % RSD of Purity | Acceptance Criteria |
| Repeatability | 0.15% | ≤ 2.0% |
| Intermediate Precision | 0.21% | ≤ 2.0% |
Limit of Quantitation (LOQ) and Detection (LOD)
-
Protocol: LOQ and LOD were determined based on the signal-to-noise (S/N) ratio. A series of dilute solutions were injected to find the concentrations that yielded S/N ratios of approximately 10:1 (for LOQ) and 3:1 (for LOD).
-
Results:
| Parameter | Result (µg/mL) | S/N Ratio |
| LOD | 0.05 | ~ 3:1 |
| LOQ | 0.15 | ~ 10:1 |
Robustness
-
Protocol: The effect of small, deliberate variations in method parameters was evaluated.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
-
Column Temperature: ± 2 °C (33 °C and 37 °C)
-
Mobile Phase Composition: %B varied by ± 2% absolute.
-
-
Results: System suitability parameters remained within the acceptance criteria for all tested variations, demonstrating the method's robustness.
Conclusion
A highly robust, specific, and sensitive RP-HPLC method for determining the purity of this compound has been successfully developed and validated. The method adheres to the stringent requirements of the ICH Q2(R1) guidelines, making it suitable for quality control and stability testing in regulated environments. The systematic approach to development, coupled with comprehensive validation, ensures reliable performance and trustworthy analytical results.
References
-
ResearchGate. UV–vis absorption spectra of the reduction of nitrobenzene. Available from: [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
-
U.S. Environmental Protection Agency. Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Available from: [Link]
-
LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Available from: [Link]
-
MicroSolv Technology Corporation. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote. Available from: [Link]
-
European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
ResearchGate. Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. Available from: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
The Chemical Society of Japan. Absorption Spectra of Nitrobenzene Derivatives. I. Spectral Features of o-, m-and p-Isomers. Available from: [Link]
-
ACS Publications. Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS). Available from: [Link]
-
PubMed. Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column. Available from: [Link]
-
HALO Columns. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Available from: [Link]
-
PhotochemCAD. Nitrobenzene Absorption Spectrum. Available from: [Link]
-
National Institutes of Health. HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Available from: [Link]
-
International Council for Harmonisation. ICH Quality Guidelines. Available from: [Link]
-
Journal of the American Chemical Society. Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution. Available from: [Link]
-
Waters Corporation. Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Available from: [Link]
-
MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Available from: [Link]
-
ACS Publications. Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution. Available from: [Link]
-
ResearchGate. Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. Available from: [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]
-
PubChem. 1-Bromo-4-ethoxy-2-fluoro-3-nitrobenzene. Available from: [Link]
-
NIST. Benzene, 1-ethoxy-4-nitro-. Available from: [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. 1072945-58-4|this compound|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. photochemcad.com [photochemcad.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. halocolumns.com [halocolumns.com]
- 11. epa.gov [epa.gov]
- 12. fda.gov [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Identification of Side Products in the Nitration of Substituted Fluoro-anisoles
Welcome to the technical support center for the nitration of substituted fluoro-anisoles. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with side product formation and identification in their experiments. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of these electrophilic aromatic substitution reactions.
I. Frequently Asked Questions (FAQs)
Q1: What are the expected major and minor products in the nitration of a substituted fluoro-anisole?
The major products are typically the mononitrated isomers, with the regioselectivity determined by the directing effects of the methoxy and fluoro substituents, as well as any other groups on the aromatic ring. The methoxy group is a strong activating group and an ortho, para-director, while the fluorine atom is a deactivating group but also an ortho, para-director.[1] The interplay of these directing effects will determine the primary isomers formed.
Common minor or side products can include:
-
Dinitrated products: Due to the activating nature of the methoxy group, the product can undergo a second nitration, leading to dinitro-isomers.[2]
-
Positional isomers: While certain isomers are favored, small quantities of other positional isomers are often formed.
-
Ipso-substitution products: Attack of the nitronium ion at a position already bearing a substituent (like the fluorine or another group) can lead to ipso-substitution.[3][4] This can result in the formation of nitrophenols or other rearranged products.[5]
-
Phenolic byproducts: Hydrolysis of the methoxy group under the acidic reaction conditions can lead to the formation of corresponding nitrophenols.
-
Oxidation products: The strong oxidizing nature of nitric acid can lead to various oxidation byproducts, especially if the reaction temperature is not well-controlled.
Q2: Why is my reaction yield lower than expected, and what are these tar-like substances?
Low yields and the formation of tars are common issues in the nitration of activated aromatic compounds like fluoro-anisoles.[2] Several factors can contribute to this:
-
Over-nitration: The initial mononitrated product is still activated enough to undergo further nitration, leading to a mixture of dinitrated and sometimes trinitrated compounds.[2] These are often difficult to separate and can contribute to the tarry residue.
-
Oxidative side reactions: Nitric acid is a potent oxidizing agent. At elevated temperatures or with prolonged reaction times, it can oxidize the starting material and products, leading to complex polymeric materials.
-
Poor temperature control: Nitration reactions are highly exothermic. Insufficient cooling can lead to a runaway reaction, significantly increasing the rate of side reactions and decomposition.
-
Substrate decomposition: The strongly acidic conditions can cause decomposition of the starting material or products, especially if they are sensitive to acid.
Q3: How does the choice of nitrating agent and solvent affect the outcome of the reaction?
The choice of nitrating agent and solvent system is critical for controlling both the reactivity and selectivity of the nitration.
-
Nitrating Agent:
-
HNO₃/H₂SO₄: This is the most common and powerful nitrating agent. The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).[6][7] This system is very reactive and can lead to over-nitration if not carefully controlled.
-
HNO₃ in Acetic Anhydride: This generates acetyl nitrate, a milder nitrating agent. It can sometimes offer better regioselectivity and reduce oxidative side reactions.[8]
-
Other Nitrating Agents: Milder reagents like N₂O₅ or nitronium salts (e.g., NO₂BF₄) can be used for sensitive substrates to minimize side reactions.
-
-
Solvent:
-
The solvent can influence the solubility of the reactants and the stability of the intermediates. Common solvents include acetic acid, dichloromethane, and nitromethane. The choice of solvent can impact the isomer distribution.[9] For instance, changing the solvent can alter the solvation of the electrophile and the transition state, thereby affecting the ortho:para ratio.
-
II. Troubleshooting Guide
This section provides a structured approach to identifying and mitigating common side products encountered during the nitration of substituted fluoro-anisoles.
Problem 1: Identification of Unexpected Peaks in GC-MS or LC-MS
Possible Cause 1: Positional Isomers The combination of the methoxy and fluoro groups, along with other substituents, directs the nitration to specific positions. However, small amounts of other isomers are almost always formed.
-
Troubleshooting Steps:
-
Review Directing Effects: Carefully consider the combined directing effects of all substituents on the anisole ring to predict all likely isomers. The methoxy group is a strong ortho, para-director, while fluorine is a weaker ortho, para-director.[10][11][12]
-
Mass Spectrometry (MS) Analysis: All mononitrated isomers will have the same molecular weight. The fragmentation patterns in the mass spectrum may provide clues to the substitution pattern, but are often very similar.
-
Chromatographic Separation: Use high-resolution capillary GC or a Phenyl-Hexyl HPLC column, which can provide π-π interactions, to improve the separation of isomers.[13][14] Co-injection with authentic standards, if available, is the most definitive method for peak assignment.
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing isomers. The coupling patterns and chemical shifts of the aromatic protons are highly dependent on the substitution pattern. 2D NMR techniques like COSY and HMBC can be used to definitively assign the structure.[15][16]
-
Possible Cause 2: Dinitrated Products The electron-rich nature of the mononitrated fluoro-anisole can lead to a second nitration.
-
Troubleshooting Steps:
-
Check Molecular Ion in MS: Dinitrated products will have a molecular weight that is 45 amu higher than the mononitrated product (due to the addition of a second NO₂ group).
-
NMR Analysis: The aromatic region of the ¹H NMR spectrum will show fewer protons with different coupling patterns compared to the mononitrated product.
-
Mitigation:
-
Use a milder nitrating agent.
-
Reduce the molar equivalents of the nitrating agent.
-
Maintain a low reaction temperature (0 °C or below).
-
Shorten the reaction time.
-
-
Possible Cause 3: Ipso-Substitution Products (Phenols) Attack of the nitronium ion at the carbon bearing the methoxy or fluoro group can lead to the formation of a cyclohexadienone intermediate, which can then rearrange to form a nitrophenol.[5]
-
Troubleshooting Steps:
-
MS Analysis: Phenolic products will have a lower molecular weight than the corresponding nitroanisole (loss of a methyl group, -14 amu). They will also exhibit a characteristic M-1 peak (loss of the phenolic proton).
-
IR Spectroscopy: Look for a broad O-H stretch in the region of 3200-3600 cm⁻¹.
-
NMR Spectroscopy: The appearance of a broad, exchangeable singlet in the ¹H NMR spectrum is indicative of a phenolic proton. The ¹³C NMR will show a downfield shift for the carbon attached to the hydroxyl group.
-
Mitigation: This is often difficult to completely avoid, but running the reaction at lower temperatures can sometimes minimize ipso-attack.
-
Problem 2: Dark Reaction Mixture and Low Yield of Desired Product
Possible Cause: Oxidation and Polymerization Strongly activating substituents make the aromatic ring susceptible to oxidation by nitric acid, leading to the formation of complex, often colored, byproducts.
-
Troubleshooting Steps:
-
Strict Temperature Control: Ensure the reaction is maintained at the target temperature (often 0 °C or below) using an efficient cooling bath. Add the nitrating agent slowly and monitor the internal temperature.
-
Use of Urea or Sulfamic Acid: Small amounts of nitrous acid can build up in nitric acid and catalyze side reactions.[17] Adding a nitrous acid scavenger like urea or sulfamic acid to the reaction mixture can help suppress these unwanted pathways.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.
-
Reduced Reaction Time: Monitor the reaction progress by TLC or GC-MS and quench the reaction as soon as the starting material is consumed to prevent product degradation.
-
III. Experimental Protocols
Protocol 1: General Procedure for Nitration of a Substituted Fluoro-anisole
Warning: This reaction should be carried out in a well-ventilated fume hood. Concentrated acids are highly corrosive.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add the substituted fluoro-anisole (1.0 eq) and a suitable solvent (e.g., glacial acetic acid or dichloromethane).
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Preparation of Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) while cooling in an ice bath.
-
Addition: Add the cold nitrating mixture dropwise to the stirred solution of the fluoro-anisole over a period of 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C and monitor its progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture over crushed ice with stirring.
-
Workup:
-
If a precipitate forms, collect it by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.
-
If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Analytical Characterization Workflow
-
Thin Layer Chromatography (TLC): Use TLC for rapid monitoring of the reaction progress. A typical mobile phase would be a mixture of hexane and ethyl acetate. Visualize the spots under UV light.
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Prep: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate).
-
Analysis: Inject the sample onto a GC-MS equipped with a non-polar or medium-polarity capillary column. The mass spectrometer will provide the molecular weight of the components, aiding in the identification of mono- and dinitrated products.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Prep: Dissolve the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Analysis: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. The chemical shifts, integration, and coupling constants will provide detailed structural information to confirm the identity of the major product and any isolated side products.[15][19][20] 2D NMR experiments (COSY, HSQC, HMBC) can be invaluable for unambiguous structure elucidation of complex isomers.
-
IV. Visualizations
Reaction and Side Product Formation
Caption: Key pathways in the nitration of substituted fluoro-anisoles.
Troubleshooting Workflow for Unexpected Products
Caption: A logical workflow for identifying unknown side products.
V. References
-
ResearchGate. (2025). Nitration Mechanisms of Anisole during Gamma Irradiation of Aqueous Nitrite and Nitrate Solutions. Available from: [Link]
-
ResearchGate. (2025). Nitrosation of Anisole and Related Compounds. Direct Synthesis of 4-Nitrosoanisole. Available from: [Link]
-
University of Northern Colorado. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Available from: [Link]
-
Unacademy. (n.d.). Notes on Ipso Nitration. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available from: [Link]
-
YouTube. (2017). Electrophilic Aromatic Substitution (EAS) Reaction: Nitration. Available from: [Link]
-
Google Patents. (2012). WO2012049513A1 - Methods for the nitration of aromatic compounds. Available from:
-
National Institutes of Health. (2022). NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations. PMC. Available from: [Link]
-
ResearchGate. (n.d.). Separation of anisole isomers (1-toluene, 2-anisole, 3,3-nitro-.... Available from: [Link]
-
Filo. (2024). Give the major product(s) of each of the following reactions:a. nitration... Available from: [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Available from: [Link]
-
ScienceDirect. (n.d.). Nitration and aromatic reactivity. Available from: [Link]
-
National Institutes of Health. (2025). Ipso nitration in organic synthesis. PMC. Available from: [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Available from: [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]
-
Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Available from: [Link]
-
SciSpace. (n.d.). NMR spectral analysis of strongly second-order 6-, 8-, 9-. Available from: [Link]
-
YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Available from: [Link]
-
ResearchGate. (2025). Study and Characterization of Nitration of Isovanillic Acid Derivatives using NMR and Mass Spectroscopy. Available from: [Link]
-
Frontiers. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Available from: [Link]
-
Prezi. (n.d.). nitration: anisole. Available from: [Link]
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Available from: [Link]
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Available from: [Link]
-
National Institutes of Health. (n.d.). Regioselective Nitration of Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester. Available from: [Link]
-
Semantic Scholar. (n.d.). Recent advances in ipso-nitration reactions. Available from: [Link]
-
St. Benedict & St. John's University. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Available from: [Link]
-
ResearchGate. (2025). Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection. Available from: [Link]
-
MDPI. (n.d.). New Hybrid Tomato Cultivars: An NMR-Based Chemical Characterization. Available from: [Link]
-
ResearchGate. (2025). Effect of solvents on regioselectivity of anisole nitration. Available from: [Link]
-
MicroSolv. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Available from: [Link]
-
Atypon. (n.d.). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Available from: [Link]
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. stmarys-ca.edu [stmarys-ca.edu]
- 3. Notes on Ipso Nitration [unacademy.com]
- 4. Ipso nitration in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. Regioselective Nitration of Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester: Efficient Synthesis of 2-Nitro and 6-Nitro-N-Trifluoroacetyl-L-Tryptophan Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
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- 15. researchgate.net [researchgate.net]
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- 19. NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
Troubleshooting guide for the synthesis of polysubstituted nitrobenzenes
Welcome to the technical support center for the synthesis of polysubstituted nitrobenzenes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of electrophilic aromatic nitration. Here, we address common challenges encountered during synthesis, offering field-proven insights and solutions in a direct question-and-answer format. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Section 1: Troubleshooting Low or No Product Yield
Low yield is a frequent issue in the synthesis of polysubstituted nitrobenzenes. The root cause often lies in the reactivity of the aromatic substrate or the potency of the nitrating agent.
Question 1: My nitration reaction is not proceeding, or the yield is exceptionally low. My starting material is a deactivated aromatic ring. What are the likely causes and how can I resolve this?
Answer: When dealing with deactivated aromatic rings (e.g., those bearing electron-withdrawing groups like -NO₂, -CN, -SO₃H, -CHO, -COR), the nucleophilicity of the benzene ring is significantly reduced, making it less reactive towards the nitronium ion (NO₂⁺) electrophile.[1][2]
-
Causality: The standard nitrating mixture of concentrated nitric acid and sulfuric acid may not be potent enough to generate a sufficient concentration of the nitronium ion to react with a strongly deactivated substrate.[1] The presence of water, even in small amounts (e.g., from using 70% nitric acid instead of fuming nitric acid), can further hinder the reaction by quenching the nitronium ion.[3]
-
Troubleshooting Steps:
-
Increase Reaction Severity: For moderately deactivated systems, increasing the reaction temperature can enhance the reaction rate. However, this must be done cautiously as it can also lead to an increase in byproducts.[1]
-
Use Stronger Nitrating Agents: For strongly deactivated substrates, consider using fuming nitric acid or oleum (fuming sulfuric acid) to generate a higher concentration of the nitronium ion.[1][4]
-
Anhydrous Conditions: Ensure your reagents are as anhydrous as possible. The use of concentrated sulfuric acid is crucial not only as a catalyst but also as a dehydrating agent.[3]
-
Alternative Reagents: For substrates sensitive to harsh acidic conditions, consider alternative nitrating agents such as nitrate salts (e.g., KNO₃) in concentrated sulfuric acid, which generate the nitronium ion in situ.[3] Acetyl nitrate, prepared from nitric acid and acetic anhydride, is another milder option.[5]
-
Question 2: I am trying to nitrate an activated aromatic ring (e.g., phenol or aniline derivative), and I am getting a low yield of my desired mononitrated product, accompanied by a dark-colored tar.
Answer: Activated aromatic rings are highly susceptible to electrophilic attack. While this suggests that nitration should be facile, their high reactivity can lead to multiple nitrations and oxidation side reactions, resulting in a complex mixture of products and polymeric tars.[2]
-
Causality: The strongly activating groups (e.g., -OH, -NH₂) make the ring so electron-rich that the reaction is difficult to control at the monosubstitution stage.[2] The nitro group being added is deactivating, but with highly activated rings, this is often insufficient to prevent further reaction.[2] Additionally, nitric acid is a strong oxidizing agent and can oxidize sensitive functional groups, leading to decomposition.
-
Troubleshooting Steps:
-
Milder Nitrating Conditions: Avoid the use of concentrated sulfuric acid. For highly activated systems like phenols, dilute nitric acid may be sufficient.[6]
-
Protecting Groups: To control the reactivity and direct the substitution, consider using a protecting group. For anilines, the amino group can be acetylated to form an acetanilide. The acetamido group is still an ortho, para-director but is less activating than the amino group, allowing for controlled mononitration. The protecting group can be removed later by hydrolysis.[5]
-
Temperature Control: Maintain a low reaction temperature to minimize side reactions and polysubstitution.
-
Section 2: Managing Regioselectivity and Isomer Separation
The directing effects of the substituents on the benzene ring dictate the position of the incoming nitro group. The challenge often lies in achieving the desired regioselectivity and separating the resulting isomers.
Question 3: My reaction produces a mixture of ortho and para isomers. How can I improve the selectivity, and what are the best methods for separating these isomers?
Answer: Substituents that are ortho, para-directors will almost always yield a mixture of these two isomers.[2] The ratio of these isomers is influenced by both electronic and steric factors.
-
Causality: Electronically, both the ortho and para positions are activated by electron-donating groups. Sterically, the para position is generally favored over the ortho position, especially when the existing substituent is bulky, as it hinders the approach of the electrophile to the adjacent positions.[3]
-
Improving Selectivity:
-
Steric Hindrance: If your synthetic route allows, using a starting material with a bulkier ortho, para-directing group can increase the proportion of the para isomer.
-
Blocking Groups: In some cases, a reversible sulfonation can be used to block the more reactive para position. The sulfonic acid group can be introduced, forcing nitration to occur at the ortho position. The blocking group can then be removed by treatment with dilute acid.[7]
-
-
Separation Strategies:
-
Fractional Crystallization: If the isomers are solid and have different solubilities in a particular solvent, fractional crystallization can be an effective, albeit sometimes tedious, method for separation.[8]
-
Steam Distillation: This technique is particularly useful for separating isomers where one can form intramolecular hydrogen bonds, making it more volatile. A classic example is the separation of ortho-nitrophenol (volatile) from para-nitrophenol (less volatile).[9][10][11]
-
Chromatography: Column chromatography is a powerful technique for separating isomers with different polarities. While ortho and para isomers often have similar polarities, careful selection of the stationary and mobile phases can achieve separation.[8][12]
-
Section 3: Experimental Protocols and Data
Protocol 1: Synthesis of 2,4-Dinitrotoluene from p-Nitrotoluene
This protocol provides a representative method for the introduction of a second nitro group onto an already substituted nitrobenzene.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Concentration | Amount | Moles |
| p-Nitrotoluene | 137.14 | >99% | 13.7 g | 0.1 |
| Sulfuric Acid | 98.08 | 98% | 30 mL | - |
| Nitric Acid | 63.01 | 98% | 10 mL | - |
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add 30 mL of concentrated sulfuric acid.
-
Cool the flask in an ice-water bath to below 10 °C.
-
Slowly add 13.7 g of p-nitrotoluene to the sulfuric acid with continuous stirring. Ensure the temperature does not exceed 20 °C.
-
Once the p-nitrotoluene is fully dissolved, begin the dropwise addition of 10 mL of concentrated nitric acid from the dropping funnel. Maintain the reaction temperature between 75-85 °C using a water bath.[13]
-
After the addition is complete, continue stirring at this temperature for 1-2 hours to ensure the reaction goes to completion.[13]
-
Carefully pour the warm reaction mixture onto 200 g of crushed ice with vigorous stirring. A pale yellow solid should precipitate.
-
Allow the mixture to stand until it reaches room temperature.
-
Collect the crude 2,4-dinitrotoluene by vacuum filtration and wash the solid with cold water until the washings are neutral to litmus paper.
-
Wash the product with a cold 5-10% sodium carbonate solution to remove any acidic impurities, followed by another wash with cold water.[13]
-
The crude product can be purified by recrystallization from ethanol.
Expected Yield: >80%[13] Purity: >98.5%[13]
Section 4: Visualization of Troubleshooting Workflows
// Nodes Start [label="Low or No Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Substrate_Type [label="Substrate Type?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Deactivated [label="Deactivated Ring", fillcolor="#F1F3F4", fontcolor="#202124"]; Activated [label="Activated Ring", fillcolor="#F1F3F4", fontcolor="#202124"]; Increase_Severity [label="Increase Temperature or\nUse Fuming Acids", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Anhydrous [label="Ensure Anhydrous Conditions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alternative_Reagents [label="Consider Alternative\nNitrating Agents (e.g., KNO3/H2SO4)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Milder_Conditions [label="Use Milder Conditions\n(e.g., dilute HNO3)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Protecting_Group [label="Use Protecting Group\n(e.g., acetylation of amines)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Low_Temp [label="Maintain Low Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Substrate_Type; Substrate_Type -> Deactivated [label="Deactivated"]; Substrate_Type -> Activated [label="Activated"]; Deactivated -> Increase_Severity; Deactivated -> Anhydrous; Deactivated -> Alternative_Reagents; Activated -> Milder_Conditions; Activated -> Protecting_Group; Activated -> Low_Temp; } caption [label="Decision tree for troubleshooting low yield.", shape=plaintext, fontsize=10];
// Nodes Start [label="Mixture of Ortho/Para Isomers", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product_State [label="Product Physical State?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Solid [label="Solid", fillcolor="#F1F3F4", fontcolor="#202124"]; Liquid_or_Inseparable [label="Liquid or Inseparable Solid", fillcolor="#F1F3F4", fontcolor="#202124"]; Fractional_Crystallization [label="Attempt Fractional Crystallization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Volatility_Check [label="Check for Volatility Differences\n(e.g., intramolecular H-bonding)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Steam_Distillation [label="Use Steam Distillation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Chromatography [label="Use Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Product_State; Product_State -> Solid [label="Solid"]; Product_State -> Liquid_or_Inseparable [label="Liquid/Inseparable"]; Solid -> Fractional_Crystallization; Liquid_or_Inseparable -> Volatility_Check; Volatility_Check -> Steam_Distillation [label="Yes"]; Volatility_Check -> Chromatography [label="No"]; Fractional_Crystallization -> Chromatography [label="If unsuccessful"]; } caption [label="Workflow for separating ortho and para isomers.", shape=plaintext, fontsize=10];
Section 5: Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions for aromatic nitration reactions? A1: Aromatic nitration is a hazardous procedure. Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[14]
-
Ventilation: Perform all operations in a well-ventilated fume hood to avoid inhaling corrosive and toxic fumes.[14]
-
Temperature Control: Nitration reactions are highly exothermic. Use an ice bath to control the temperature during the addition of reagents and prevent runaway reactions.
-
Quenching: Always add the reaction mixture to ice/water slowly and with stirring. Never add water to the concentrated acid mixture.
-
Spill Kits: Have appropriate spill kits and neutralizing agents (like sodium bicarbonate) readily available.[14]
Q2: How can I be sure my nitrating agent is effective? A2: The effectiveness of the nitrating agent depends on the concentration of the nitronium ion. For standard reactions, using concentrated (98%) sulfuric acid and concentrated (70% or fuming) nitric acid is crucial. If you suspect your reagents have absorbed moisture, using fresh, unopened bottles is recommended. For deactivated substrates, the use of fuming nitric acid or oleum is a good indicator of a potent nitrating system.[1]
Q3: My workup procedure results in a persistent emulsion during liquid-liquid extraction. How can I break it? A3: Emulsions are common when washing acidic reaction mixtures with a basic solution. To break an emulsion:
-
Patience: Allow the separatory funnel to stand for an extended period.[8]
-
Gentle Agitation: Instead of vigorous shaking, gently rock the separatory funnel.[8]
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer.
-
Filtration: Pass the emulsified layer through a pad of celite or glass wool.[8]
Q4: Can I introduce more than two nitro groups onto a benzene ring? A4: Yes, but it becomes progressively more difficult with each added nitro group due to the strong deactivating nature of the nitro group.[1] The synthesis of 2,4,6-trinitrotoluene (TNT) from toluene is a classic example, requiring increasingly harsh conditions for each successive nitration step.[15]
References
-
Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). Nitration of Benzene. [Link]
-
Wikipedia. (2024). Nitration. [Link]
- Hoggett, J. G., Moodie, R. B., Penton, J. R., & Schofield, K. (1971). Nitration and aromatic reactivity. Cambridge University Press.
-
Clark, J. (2000). The nitration of benzene. Chemguide. [Link]
-
The Organic Chemistry Tutor. (2018). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions [Video]. YouTube. [Link]
-
Lumen Learning. (n.d.). The Nitration and Sulfonation of Benzene. MCC Organic Chemistry. [Link]
-
The Modern Intellectual Chanter. (2022). EAS (SEAr) Reactions - Nitration, Halogenation & Sulfonylation (IOC 36) [Video]. YouTube. [Link]
- Williamson, K. L. (1996). Nitration of Substituted Aromatic Rings and Rate Analysis. In Laboratory Manual for Organic Chemistry: a Microscale Approach. McGraw-Hill.
-
ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?[Link]
- CN104529785A. (2015). Method for preparing 2,4-dinitrotoluene by using mixed acid nitration method.
-
Sciencemadness.org. (2020). Separation of nitrotoluene isomers. [Link]
-
Ashenhurst, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]
- Smith, K., Musson, A., & DeBoos, G. A. (1996). A novel method for the nitration of deactivated aromatic compounds.
-
ResearchGate. (2025). Preparation of 2,4-dinitrotoluene with NO2. [Link]
-
PW Solutions. (2022). Ortho and para nitrophenols can be separated by distillation [Video]. YouTube. [Link]
- Chiavarino, B., Crestoni, M. E., Fornarini, S., & Lanucara, F. (2000). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry, 65(14), 4255–4263.
-
Chad's Prep. (2021). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry [Video]. YouTube. [Link]
- WO2016198921A1. (2016). Method of purifying nitrated aromatic compounds from a nitration process.
- Nishino, S. F., & Spain, J. C. (2009). Nitroaromatic Compounds, from Synthesis to Biodegradation. In Handbook of Hydrocarbon and Lipid Microbiology (pp. 987-1013). Springer.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds.
-
askIITians. (2014). While separating a mixture of ortho-and para nitrophenols by steams d. [Link]
- University of Wisconsin-Madison. (n.d.).
- EP0066202A1. (1982). High purity 2,4-dinitrotoluene from toluene nitration process.
-
LibreTexts Chemistry. (2020). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. [Link]
-
Quora. (2018). How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid?[Link]
-
ResearchGate. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. [Link]
-
Ashenhurst, J. (2017). Electrophilic Aromatic Substitution – The Mechanism. Master Organic Chemistry. [Link]
-
Chemical Engineering Academy. (2024). Nitration reaction safety [Video]. YouTube. [Link]
-
ACS Publications. (2021). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development. [Link]
-
OSHA. (n.d.). 2,4-Dinitrotoluene (DNT) - 2,4,6-Trinitrotoluene (TNT). [Link]
-
Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution Practice Problems. [Link]
-
Brainly. (2024). While separating a mixture of ortho and para-nitrophenols by steam distillation, name the isomer that will. [Link]
-
AIChE. (2007). Nitration of Aromatic Compounds without Using Sulphuric Acid. AIChE Spring Meeting Proceedings. [Link]
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Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of Substituted Nitrobenzenes: Elucidating the Pathway of 1-Ethoxy-2-fluoro-3-methoxy-4-nitrobenzene
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. Mass spectrometry stands as a pivotal analytical technique in this endeavor, providing not only the molecular weight but also a detailed fragmentation pattern that acts as a molecular fingerprint. This guide offers an in-depth, comparative analysis of the electron ionization (EI) mass spectrometry fragmentation of 1-Ethoxy-2-fluoro-3-methoxy-4-nitrobenzene. As no direct experimental spectrum for this specific molecule is publicly available, this guide will build a predictive fragmentation model based on the established principles of mass spectrometry and a comparative analysis of structurally related, simpler compounds. By understanding the fragmentation of these analogs, we can project a reliable fragmentation pathway for our target molecule, highlighting the unique interplay of its substituents.
The Logic of Fragmentation: Guiding Principles
Under electron ionization, a molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M•+). This ion is often energetically unstable and undergoes a series of fragmentation events to yield smaller, more stable charged fragments. The fragmentation pathways are not random; they are governed by the inherent chemical properties of the molecule, including bond strengths, the stability of the resulting cations and radical species, and the potential for intramolecular rearrangements.[1] For substituted aromatic compounds, the stable aromatic ring often forms the core of many observed fragments.[2]
Experimental & Predictive Methodology
The fragmentation patterns of the comparative compounds discussed below have been sourced from the NIST Mass Spectrometry Data Center. The predictive fragmentation pathway for this compound is derived by synthesizing the observed fragmentation of these analogs with established chemical principles.
General Mass Spectrometry Protocol (for EI):
-
Sample Introduction: The analyte is introduced into the ion source, typically after chromatographic separation (e.g., GC-MS).
-
Ionization: The sample is vaporized and subjected to a beam of 70 eV electrons, causing ionization and the formation of the molecular ion.
-
Acceleration: The resulting ions are accelerated by an electric field into the mass analyzer.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a magnetic or electric field (e.g., in a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Comparative Fragmentation Analysis of Simpler Nitroaromatics
To construct a reliable predicted fragmentation pattern for this compound, we will first examine the fragmentation of simpler, related molecules.
Case Study 1: 1-Methoxy-4-nitrobenzene (p-Nitroanisole)
The mass spectrum of p-nitroanisole provides a foundational understanding of the fragmentation of a nitro-substituted aromatic ether.
-
Molecular Ion (m/z 153): The molecular ion is typically prominent.[3]
-
Loss of a Methyl Radical (-•CH₃): A significant fragment is observed at m/z 138, corresponding to the loss of the methyl group from the methoxy substituent. This is a classic alpha-cleavage for ethers.
-
Loss of Nitric Oxide (-NO): A peak at m/z 123 indicates the loss of a neutral nitric oxide molecule.
-
Loss of a Nitro Radical (-•NO₂): The loss of the nitro group results in a fragment at m/z 107.
-
Loss of Formaldehyde (-CH₂O): A rearrangement followed by the loss of formaldehyde from the molecular ion can lead to a fragment at m/z 123.
Case Study 2: 1-Ethoxy-4-nitrobenzene (p-Nitrophenetole)
Replacing the methoxy with an ethoxy group introduces new fragmentation possibilities.
-
Molecular Ion (m/z 167): The molecular ion is observed at m/z 167.[4]
-
Loss of Ethene (-C₂H₄): A characteristic rearrangement of the ethoxy group leads to the expulsion of a neutral ethene molecule, resulting in a prominent peak at m/z 139. This is a McLafferty-type rearrangement.
-
Loss of an Ethyl Radical (-•C₂H₅): Alpha-cleavage results in the loss of the ethyl group, yielding a fragment at m/z 138.
-
Loss of Nitric Oxide (-NO) and Nitro Radical (-•NO₂): Similar to p-nitroanisole, losses of NO (m/z 137) and NO₂ (m/z 121) are expected.
Case Study 3: 2-Chloro-1-methoxy-4-nitrobenzene
This compound introduces a halogen and an ortho relationship between substituents, which can significantly influence fragmentation.
-
Molecular Ion (m/z 187/189): The molecular ion will show a characteristic M/M+2 isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl).[5]
-
Loss of a Methyl Radical (-•CH₃): A fragment at m/z 172/174 is expected from the loss of the methyl group.
-
Loss of a Chloro Radical (-•Cl): Loss of the chlorine atom would result in a fragment at m/z 152.
-
Ortho Effect: The proximity of the chloro and methoxy groups may lead to unique rearrangements, such as the loss of a formyl radical (•CHO) or other complex fragmentations.
Predicted Fragmentation Pattern of this compound
By integrating the fragmentation patterns of our case studies with the known effects of a fluorine substituent and the principles of ortho interactions, we can predict the major fragmentation pathways for this compound (Molecular Weight: 217.17 g/mol ).
The molecular structure presents several key features that will dictate its fragmentation:
-
Multiple Ether Groups: Both ethoxy and methoxy groups provide sites for alpha-cleavage and rearrangements.
-
Nitro Group: A primary site for fragmentation via loss of •NO₂ or NO.
-
Fluorine Substituent: While the C-F bond is strong, loss of •F or HF is possible.
-
Ortho Relationships: The 2-fluoro and 3-methoxy groups, as well as the 3-methoxy and 4-nitro groups, are positioned ortho to each other, creating the potential for significant ortho effects.
Predicted Major Fragmentation Pathways:
Below is a table summarizing the predicted key fragments and their proposed origins.
| m/z | Proposed Fragment | Proposed Fragmentation Pathway |
| 217 | [C₉H₁₀FNO₄]•+ | Molecular Ion (M•+) |
| 202 | [C₈H₇FNO₄]•+ | M - •CH₃ (Loss of methyl from methoxy) |
| 189 | [C₇H₅FNO₄]•+ | M - C₂H₄ (Loss of ethene from ethoxy via rearrangement) |
| 188 | [C₇H₅FNO₄]•+ | M - •C₂H₅ (Loss of ethyl from ethoxy) |
| 171 | [C₉H₁₀FO₃]•+ | M - NO |
| 171 | [C₈H₇O₄]•+ | M - HF - •CH₃ (Hypothetical) |
| 156 | [C₈H₇FO₃]•+ | M - NO - •CH₃ |
| 143 | [C₇H₅FO₃]•+ | M - NO - C₂H₄ |
| 142 | [C₇H₅FO₃]•+ | M - NO - •C₂H₅ |
| 125 | [C₇H₅O₂]•+ | M - •NO₂ - HF |
| 111 | [C₆H₄O₂]•+ | Further fragmentation of m/z 143 |
Visualization of Predicted Fragmentation Pathways:
The following diagrams illustrate the predicted primary fragmentation pathways originating from the molecular ion of this compound.
Caption: Primary fragmentation of the molecular ion.
Caption: Secondary fragmentation from the [M-NO]•+ ion.
Discussion and Conclusion
The predicted fragmentation pattern of this compound is complex, reflecting its multifaceted structure. The primary fragmentation events are anticipated to be driven by the lability of the ether and nitro functionalities. The loss of a methyl radical from the methoxy group and the loss of ethene via rearrangement from the ethoxy group are expected to be significant pathways. The loss of the nitro group, either as •NO₂ or NO, will also be a major fragmentation route.
The ortho positioning of the substituents is likely to result in more complex, secondary fragmentation patterns that may not be readily predictable from simpler analogs. For instance, interaction between the fluoro and methoxy groups, or the methoxy and nitro groups, could lead to unique rearrangements and the formation of cyclic fragment ions.
This guide provides a robust, predictive framework for interpreting the mass spectrum of this compound. By comparing its predicted fragmentation to that of known, simpler analogs, researchers can gain valuable insights into the structural characteristics of this and other similarly complex molecules. The principles and comparative data presented herein serve as a valuable resource for the structural elucidation challenges encountered in drug discovery and development.
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A Senior Application Scientist's Guide to Functional Group Analysis: FT-IR Spectroscopy of 1-Ethoxy-2-fluoro-3-methoxy-4-nitrobenzene and its Alternatives
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is a foundational pillar of innovation. The molecule 1-Ethoxy-2-fluoro-3-methoxy-4-nitrobenzene, a polysubstituted aromatic compound, presents a unique analytical challenge due to its array of functional groups. Understanding the presence, position, and electronic environment of these groups—the ethoxy, fluoro, methoxy, and nitro moieties—is critical for predicting its chemical reactivity, metabolic fate, and potential as a pharmaceutical intermediate.
This guide provides an in-depth exploration of Fourier-Transform Infrared (FT-IR) spectroscopy as a primary tool for the functional group analysis of this complex molecule. Beyond a mere procedural outline, this document delves into the rationale behind experimental choices and offers a comparative analysis with other powerful analytical techniques, namely Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Our objective is to equip you with the expertise to not only perform these analyses but also to strategically select the most appropriate method for your research goals.
The Central Role of FT-IR Spectroscopy
FT-IR spectroscopy is a rapid, non-destructive, and highly informative technique for identifying functional groups within a molecule.[1] The principle lies in the absorption of infrared radiation by a molecule, which excites vibrations in its chemical bonds.[2] Each type of bond (e.g., C=O, N-O, C-F) vibrates at a characteristic frequency, and thus absorbs a specific wavelength of infrared light. An FT-IR spectrum, a plot of infrared absorption versus wavenumber (cm⁻¹), serves as a unique "molecular fingerprint."[3]
Experimental Protocol: Acquiring the FT-IR Spectrum of this compound
The following protocol outlines the acquisition of an FT-IR spectrum using the Attenuated Total Reflectance (ATR) technique, a common and convenient method for solid and liquid samples.
Instrumentation: A standard FT-IR spectrometer equipped with a diamond or germanium ATR crystal.
Sample Preparation:
-
Rationale: Minimal sample preparation is a key advantage of ATR-FT-IR. The sample is analyzed in its neat form, avoiding the need for solvents that can interfere with the spectrum.
-
Place a small amount (typically a few milligrams) of solid this compound or a single drop if it is in liquid form directly onto the ATR crystal.
-
Apply uniform pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum with strong signal intensity.
Data Acquisition:
-
Rationale: A background scan is essential to account for atmospheric and instrumental interferences.
-
Perform a background scan with a clean, empty ATR crystal. This spectrum will be automatically subtracted from the sample spectrum.
-
Acquire the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner spectrum.
Data Processing:
-
The resulting interferogram is automatically converted to a spectrum via a Fourier transform.
-
Perform baseline correction and normalization as needed to facilitate spectral interpretation and comparison.
Workflow for FT-IR Analysis
Caption: A streamlined workflow for acquiring and analyzing an FT-IR spectrum using the ATR technique.
Predicted FT-IR Spectrum of this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Aromatic C-H | Stretching | 3100 - 3000 | Weak to Medium |
| Aliphatic C-H (Ethoxy & Methoxy) | Stretching | 3000 - 2850 | Medium |
| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Strong |
| Nitro (NO₂) | Asymmetric Stretching | 1550 - 1475 | Strong |
| Nitro (NO₂) | Symmetric Stretching | 1360 - 1290 | Strong |
| Aryl Ether (C-O) | Asymmetric Stretching | 1300 - 1200 | Strong |
| Alkyl Ether (C-O) | Stretching | 1150 - 1085 | Strong |
| C-F | Stretching | 1250 - 1000 | Strong |
| Aromatic C-H | Out-of-plane Bending | 900 - 675 | Medium to Strong |
Analysis of Key Functional Groups:
-
Nitro Group (NO₂): The presence of two strong and distinct peaks in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ is a hallmark of the nitro group.[4][5] These correspond to the asymmetric and symmetric stretching vibrations of the N-O bonds, respectively. The high intensity of these bands is due to the large change in dipole moment during these vibrations.
-
Ether Linkages (C-O): The spectrum will exhibit strong absorptions corresponding to the C-O stretching of the aryl ether (methoxy group attached to the benzene ring) and the alkyl ether (ethoxy group).[6] The aryl ether C-O stretch is typically found at a higher wavenumber (1300-1200 cm⁻¹) compared to the alkyl ether C-O stretch (1150-1085 cm⁻¹).
-
Carbon-Fluorine Bond (C-F): A strong absorption band in the 1250-1000 cm⁻¹ region is characteristic of the C-F stretching vibration.[7] The exact position can be influenced by the electronic environment.
-
Aromatic Ring: The presence of the benzene ring will be confirmed by weak to medium C-H stretching bands above 3000 cm⁻¹, and several medium to strong C=C stretching bands in the 1600-1450 cm⁻¹ region.[8] The substitution pattern on the ring will also give rise to characteristic out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ "fingerprint" region, though the complexity of the polysubstitution may make definitive assignment challenging.[9]
A Comparative Guide to Alternative Analytical Techniques
While FT-IR is an excellent tool for functional group identification, a comprehensive structural elucidation often requires complementary techniques.[10]
Raman Spectroscopy
Raman spectroscopy is another form of vibrational spectroscopy that provides information about the molecular structure. It relies on the inelastic scattering of monochromatic light, usually from a laser.[11]
Key Differences from FT-IR:
-
Selection Rules: FT-IR measures the absorption of light due to a change in the dipole moment of a bond during vibration. Raman spectroscopy, on the other hand, detects vibrations that cause a change in the polarizability of the bond.[3] This often makes Raman more sensitive to non-polar bonds (e.g., C=C, S-S) and FT-IR more sensitive to polar bonds (e.g., C=O, O-H).
-
Water Interference: Water is a strong absorber of infrared radiation, which can make FT-IR analysis of aqueous solutions challenging. Raman spectroscopy is largely unaffected by water, making it ideal for in-situ analysis in aqueous environments.[12]
-
Sample Preparation: Raman spectroscopy generally requires little to no sample preparation and can be performed directly through glass or plastic containers.[13]
Experimental Protocol: Raman Spectroscopy
-
Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 785 nm).
-
Sample Preparation: Place a small amount of the sample on a microscope slide or in a glass vial.
-
Data Acquisition: Focus the laser on the sample and collect the scattered light. The instrument will process the signal to generate a Raman spectrum, which plots intensity versus Raman shift (in cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for determining the complete structure of an organic molecule. It provides detailed information about the carbon-hydrogen framework.
Information Provided:
-
¹H NMR: Provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, ¹H NMR would reveal distinct signals for the ethoxy and methoxy protons, as well as the aromatic protons, with their splitting patterns providing information on the substitution pattern.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon signals provide information about their electronic environment.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule.
Information Provided:
-
Molecular Weight: MS determines the mass-to-charge ratio (m/z) of ions. The peak with the highest m/z value often corresponds to the molecular ion (M+), which gives the molecular weight of the compound.
-
Fragmentation Pattern: The molecule can fragment in the mass spectrometer in a predictable way. The resulting fragmentation pattern provides clues about the structure of the molecule.
Experimental Protocol: Mass Spectrometry
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).
-
Sample Introduction: Introduce a small amount of the sample into the instrument, where it is vaporized and ionized.
-
Data Acquisition: The ions are separated based on their m/z ratio and detected. The resulting mass spectrum is a plot of ion abundance versus m/z.
Comparative Analysis of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations | Application to Target Molecule |
| FT-IR Spectroscopy | Functional groups, molecular fingerprint | Rapid, non-destructive, minimal sample prep, cost-effective | Limited structural information, not ideal for complex mixtures | Excellent for confirming the presence of nitro, ether, and fluoro groups. |
| Raman Spectroscopy | Functional groups, molecular fingerprint | Little to no sample prep, insensitive to water, good for non-polar bonds | Can be affected by fluorescence, weaker signal than FT-IR | Complements FT-IR by providing information on the aromatic C=C backbone. |
| NMR Spectroscopy | Detailed molecular structure (C-H framework), connectivity | Unambiguous structure determination | Requires larger sample amounts, more expensive, longer acquisition time | Provides definitive evidence of the substitution pattern and the structure of the ethoxy and methoxy groups. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation pattern | High sensitivity, provides molecular formula | Destructive technique, fragmentation can be complex to interpret | Confirms the molecular weight and can provide evidence for the presence of the different functional groups through fragmentation. |
Decision-Making Workflow for Structural Analysis
Caption: A logical workflow for the comprehensive structural elucidation of a complex organic molecule.
Conclusion: An Integrated Approach to Molecular Characterization
In the landscape of modern chemical analysis, no single technique provides all the answers. For a molecule as functionally rich as this compound, a multi-faceted, integrated approach is paramount. FT-IR spectroscopy serves as an invaluable first-pass technique, offering rapid and reliable identification of the key functional groups that define the molecule's chemical personality. Its ease of use and the wealth of information it provides make it an essential tool in any analytical laboratory.
However, for unambiguous structural confirmation and a deeper understanding of the molecule's architecture, the synergistic use of Raman spectroscopy, NMR, and Mass Spectrometry is indispensable. By understanding the strengths and limitations of each technique, researchers can strategically design their analytical workflow, ensuring the generation of robust, reliable, and comprehensive data. This integrated spectroscopic approach is the cornerstone of confident structural elucidation, paving the way for advancements in drug discovery and development.
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Gateway Analytical. (n.d.). Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations. Retrieved from [Link]
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- Socrates, G. (2004). Infrared and Raman characteristic group frequencies: tables and charts. John Wiley & Sons.
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 1-Ethoxy-2-fluoro-3-methoxy-4-nitrobenzene
As researchers and professionals in drug development, our commitment to innovation is intrinsically linked to our dedication to safety. The novel compound 1-Ethoxy-2-fluoro-3-methoxy-4-nitrobenzene presents unique opportunities in synthetic chemistry, but its handling necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and safe laboratory practices.
Hazard Analysis: A Proactive Approach to Safety
The primary hazards associated with this compound are inferred from similar chemical structures. Nitroaromatic compounds are often toxic and can be readily absorbed through the skin.[1][2] Halogenated organics and ethers present their own sets of risks, including potential irritation and, in some cases, long-term health effects.
Anticipated Hazards:
-
Toxicity: High acute toxicity is plausible via oral, dermal, and inhalation routes.[1][2] Similar compounds are known to cause damage to organs through prolonged or repeated exposure.[1][2]
-
Skin and Eye Irritation: Direct contact is likely to cause skin and serious eye irritation.[3][4][5]
-
Respiratory Irritation: Inhalation of vapors or aerosols may lead to respiratory tract irritation.[4][5]
-
Reproductive Toxicity and Carcinogenicity: Some nitroaromatic compounds are suspected of causing cancer and may damage fertility.[1]
A proactive safety mindset requires treating this compound with a high degree of caution, assuming these hazards until specific toxicological data becomes available.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of appropriate PPE is paramount. The following recommendations are based on a comprehensive risk assessment for handling hazardous chemicals and pharmaceuticals.[6]
| PPE Component | Specification | Rationale |
| Hand Protection | Double gloving with chemically resistant gloves (e.g., Nitrile rubber). | Provides robust protection against dermal absorption, a primary exposure route for nitroaromatics.[2] Double gloving is a best practice when handling hazardous compounds.[6] Change gloves every 30 minutes or immediately if contaminated.[6] |
| Eye Protection | Chemical safety goggles and a face shield. | Offers comprehensive protection against splashes and aerosols, safeguarding against serious eye irritation.[3][4][7] Standard safety glasses are insufficient.[6] |
| Body Protection | A long-sleeved, back-closing, disposable gown with tight-fitting cuffs. | Prevents skin contact with potential spills and contamination of personal clothing.[6] Gowns used in the handling area should not be worn elsewhere.[6] |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. For situations with a higher risk of aerosol generation, a respirator (e.g., N95 or higher) may be necessary. | A fume hood provides the primary engineering control to minimize inhalation exposure.[8] A respirator should be used for tasks such as weighing or when unpacking containers that are not fully sealed.[6] |
PPE Selection and Usage Workflow
Caption: PPE workflow from risk assessment to proper removal.
Operational Plan: From Bench to Disposal
A meticulous operational plan is crucial for minimizing exposure and ensuring a safe working environment.
Handling and Storage
-
Engineering Controls: All manipulations of this compound, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to prevent the inhalation of vapors.[8]
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[8] The container should be tightly closed.[2][4]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[2] Wash hands thoroughly after handling, before breaks, and at the end of the workday.[5]
Spill Response
In the event of a spill, immediate and appropriate action is critical.
-
Minor Spill (in a fume hood):
-
Ensure the fume hood sash is at the appropriate height.
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Carefully collect the absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area and alert colleagues.
-
If safe to do so, increase ventilation to the area.
-
Prevent the spill from entering drains.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a major spill by yourself.[9]
-
Spill Response Decision Tree
Caption: Decision-making process for spill response.
Disposal Plan
Proper disposal of this compound and associated waste is a critical component of the laboratory workflow.
-
Waste Segregation: As a halogenated and nitrated organic compound, all waste must be collected in a designated, properly labeled hazardous waste container.[10] Do not mix with non-halogenated waste streams.
-
Container Management: Waste containers should be kept closed except when adding waste. Ensure containers are in secondary containment to prevent spills.
-
Disposal Method: The primary disposal method for halogenated organic wastes is incineration at a licensed hazardous waste facility.[10] Contact your institution's EHS department for specific collection and disposal procedures.[11]
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing and air-drying in a fume hood, deface the label before disposing of the container.[12]
Conclusion: Fostering a Culture of Safety
The responsible use of novel chemical entities like this compound is fundamental to advancing scientific discovery. By understanding the potential hazards, implementing robust PPE protocols, and adhering to a comprehensive operational plan, researchers can confidently and safely explore the synthetic potential of this compound. This guide serves as a foundational resource, and it is imperative to supplement this information with institution-specific safety protocols and regular safety training.
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Carl ROTH. (2015). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]
-
Angene Chemical. (2025). Safety Data Sheet: 2-Fluoro-4-methoxy-1-methylbenzene. Retrieved from [Link]
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Croner-i. 10: Aromatic halogenated amines and nitro-compounds. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
